2-Pentyl-2-cyclopenten-1-one 2-Pentyl-2-cyclopenten-1-one
Brand Name: Vulcanchem
CAS No.: 25564-22-1
VCID: VC3715774
InChI: InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
SMILES: CCCCCC1=CCCC1=O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

2-Pentyl-2-cyclopenten-1-one

CAS No.: 25564-22-1

Cat. No.: VC3715774

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

2-Pentyl-2-cyclopenten-1-one - 25564-22-1

Specification

CAS No. 25564-22-1
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 2-pentylcyclopent-2-en-1-one
Standard InChI InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
Standard InChI Key ILHZVKAXFCDFMT-UHFFFAOYSA-N
SMILES CCCCCC1=CCCC1=O
Canonical SMILES CCCCCC1=CCCC1=O

Introduction

Structural Properties and Identification

Basic Molecular Characteristics

2-Pentyl-2-cyclopenten-1-one is an organic compound comprising a cyclopentenone ring with a pentyl side chain attached to the second carbon. This structural arrangement contributes to its chemical behavior and physical properties, particularly its interaction with olfactory receptors that produces its characteristic scent. The compound features an α,β-unsaturated carbonyl system that influences its reactivity patterns and serves as an important functional handle for chemical modifications. Its synthesis typically involves cyclocondensation reactions or modifications of existing cyclopentanone derivatives, reflecting the compound's importance in organic synthesis methodologies.

Key Identification Parameters

The compound is precisely identified through several analytical parameters, which are essential for its characterization in research and industrial contexts. These parameters are summarized in Table 1 below:

ParameterValue
IUPAC Name2-pentylcyclopent-2-en-1-one
CAS Number25564-22-1
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
InChIInChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
InChI KeyILHZVKAXFCDFMT-UHFFFAOYSA-N
Canonical SMILESCCCCCC1=CCCC1=O

Table 1: Identification parameters of 2-Pentyl-2-cyclopenten-1-one.

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of 2-Pentyl-2-cyclopenten-1-one can be achieved through multiple synthetic routes, each offering different advantages in terms of yield, purity, and accessibility. One established method involves the treatment of decenoic acid with phosphoric acid, which enables the formation of the cyclopentenone ring system through an intramolecular cyclization process. Another effective approach utilizes 2,5-undecanedione with sodium hydroxide in a water-ethanol mixture, followed by refluxing and subsequent extraction with ether to isolate the desired product.

The reaction conditions are critical for optimizing yield and ensuring product purity. These conditions typically include careful temperature control, appropriate solvent selection, and precise reagent ratios to favor the formation of the desired cyclopentenone structure while minimizing side reactions. The synthetic versatility of this compound makes it an important intermediate in organic synthesis, particularly for the preparation of more complex natural products and fragrances.

Industrial Production Methods

In industrial settings, the production of 2-Pentyl-2-cyclopenten-1-one generally employs methods that can be scaled up efficiently while maintaining economic viability. High-performance liquid chromatography (HPLC) is commonly utilized for purification after synthesis, ensuring the removal of impurities and byproducts that could affect the compound's quality, especially for applications in fragrance development. This purification step is essential for achieving the high purity standards required in commercial applications.

While specific industrial methods may differ from laboratory approaches, they often build upon the same fundamental chemical principles. The scale-up process requires careful consideration of reaction parameters, safety protocols, and environmental impact, making industrial production a complex endeavor that balances efficiency with sustainability concerns.

Chemical Reactivity Profile

Types of Chemical Reactions

The chemical structure of 2-Pentyl-2-cyclopenten-1-one, particularly its α,β-unsaturated carbonyl system, enables it to participate in various chemical transformations. These reactions can be broadly categorized into three main types, as detailed below:

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agents employed and reaction conditions. These transformations can modify both the cyclopentenone ring and the pentyl side chain, offering routes to functionalized derivatives.

  • Reduction Reactions: Reduction processes can convert 2-Pentyl-2-cyclopenten-1-one into alcohols or alkanes, typically through the action of reducing agents that target the carbonyl group or the carbon-carbon double bond. The selectivity of these reductions can be controlled through careful selection of reagents and conditions.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. These reactions often target the α-carbon positions adjacent to the carbonyl group or the α,β-unsaturated system, providing access to a variety of substituted cyclopentenones.

Reaction Mechanisms and Selectivity

The reactivity of 2-Pentyl-2-cyclopenten-1-one is largely governed by the electronic properties of its functional groups. The carbonyl group serves as an electrophilic center, attracting nucleophiles in addition reactions, while the α,β-unsaturated system can participate in conjugate additions. The pentyl side chain, though less reactive, can undergo modifications under more forcing conditions, providing additional sites for structural diversification.

Selectivity in these reactions can be achieved through careful control of reaction parameters, including temperature, solvent choice, catalyst selection, and the use of directing groups. These considerations are particularly important when targeting specific derivatives for research or industrial applications, as they can significantly impact product distribution and yield.

Applications in Industry and Research

Fragrance and Flavor Industry

2-Pentyl-2-cyclopenten-1-one has found significant application in the fragrance industry due to its pleasant jasmine-like aroma. This characteristic scent makes it valuable for perfumery and as a component in various scented products. The compound's odor profile is influenced by its unique pentyl side chain, which distinguishes it from other cyclopentenone derivatives and contributes to its olfactory properties. In the flavor industry, it is utilized to impart jasmine-like notes to various products, enhancing their sensory appeal.

Biological Activity

Antimicrobial Properties

Research indicates that 2-Pentyl-2-cyclopenten-1-one exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action primarily involves disruption of microbial cell membranes and inhibition of enzyme activity, which can effectively impair bacterial growth and viability. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

This antimicrobial capability has potential applications in the development of preservatives, disinfectants, and possibly antimicrobial therapeutics. The compound's natural origin and relatively low toxicity profile make it an interesting candidate for applications where synthetic antimicrobial agents may be less desirable, such as in food preservation or personal care products.

Antioxidant Capabilities

2-Pentyl-2-cyclopenten-1-one has demonstrated antioxidant properties through its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity is significant for potential applications in preventing oxidative damage associated with various diseases and aging processes. In vitro studies have shown that the compound can effectively reduce lipid peroxidation in biological samples, supporting its role as an antioxidant agent.

The compound's antioxidant mechanism likely involves electron transfer or hydrogen atom donation processes that neutralize reactive oxygen species. This property complements its antimicrobial activity, potentially enhancing its value in applications where both antimicrobial and antioxidant effects are desired.

Biological ActivityMechanismPotential Applications
AntimicrobialDisruption of cell membranes, enzyme inhibitionPreservatives, disinfectants, therapeutics
AntioxidantFree radical scavengingPrevention of oxidative damage, anti-aging formulations
Anti-inflammatoryModulation of inflammatory pathwaysAnti-inflammatory therapeutics
AnticancerCytotoxic effects on cancer cellsAnticancer drug development

Table 2: Biological activities of 2-Pentyl-2-cyclopenten-1-one and their potential applications.

Toxicological Profile

Environmental Considerations

While specific environmental impact data for 2-Pentyl-2-cyclopenten-1-one is limited in the available search results, considerations regarding its biodegradability, bioaccumulation potential, and ecotoxicity are important for responsible use. The compound's organic nature suggests potential biodegradability, but comprehensive environmental fate studies would be necessary to fully assess its environmental impact.

For industrial applications, appropriate waste management protocols should be implemented to minimize environmental release and potential ecological effects. Further research into the compound's environmental behavior would help inform sustainable usage practices and regulatory guidelines.

Comparative Analysis with Related Compounds

Structural and Functional Comparison

2-Pentyl-2-cyclopenten-1-one can be compared with other cyclopentenone derivatives to understand the impact of structural variations on properties and functions. Table 3 presents a comparative analysis of this compound with related structures:

CompoundStructureKey DifferencesNotable Properties
2-Pentyl-2-cyclopenten-1-oneCyclopentenone with pentyl side chainReference compoundJasmine-like aroma, antimicrobial activity
2-Cyclopenten-1-oneUnsubstituted cyclopentenoneLacks side chainSimpler structure, different odor profile
2,3-Dimethyl-2-cyclopenten-1-oneCyclopentenone with methyl groupsDifferent alkyl substitution patternDistinct olfactory properties
2-Cyclohepten-1-oneLarger ring systemSeven-membered ring instead of fiveDifferent conformational properties
2-Methyl-2-cyclopenten-1-oneCyclopentenone with methyl side chainShorter alkyl chainLess lipophilic, different bioactivity profile

Table 3: Comparison of 2-Pentyl-2-cyclopenten-1-one with related compounds.

Structure-Activity Relationships

The pentyl side chain in 2-Pentyl-2-cyclopenten-1-one imparts distinct physical and chemical properties compared to other cyclopentenones. This structural feature influences its lipophilicity, membrane permeability, and interactions with biological targets, potentially explaining its specific biological activities. The side chain also contributes to its characteristic woody, jasmine-like odor, which is particularly valuable in the fragrance industry.

Understanding these structure-activity relationships is crucial for rational design of derivatives with enhanced properties for specific applications. Modifications to the side chain length, functional group presence, or ring system can potentially modulate the compound's aroma profile, biological activities, and physicochemical properties.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly synthesis methods for 2-Pentyl-2-cyclopenten-1-one. Green chemistry approaches, such as catalytic processes with reduced waste generation, could improve the sustainability of its production. Additionally, stereoselective synthesis methods could be explored to access specific isomers with potentially enhanced properties for specialized applications.

The development of continuous flow synthesis protocols could also offer advantages for industrial production, potentially reducing reaction times, improving yield consistency, and enhancing safety profiles. These methodological advances would support the compound's broader application in various fields.

Expanded Biological Investigations

While current research has identified several biological activities of 2-Pentyl-2-cyclopenten-1-one, further investigations could elucidate its molecular targets and detailed mechanisms of action. Advanced studies using molecular biology techniques, computational modeling, and systems biology approaches could provide deeper insights into how the compound interacts with biological systems.

Expanded antimicrobial screening against resistant pathogens, more detailed assessment of its antioxidant mechanisms, and comprehensive evaluation of its anti-inflammatory and anticancer potential would enhance understanding of its therapeutic possibilities. These investigations could potentially identify new applications in medicine and healthcare.

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